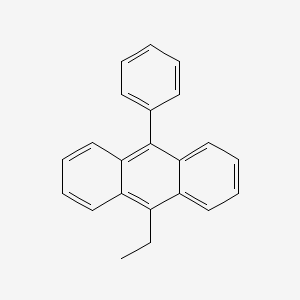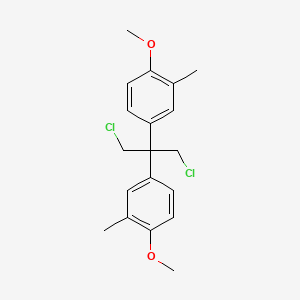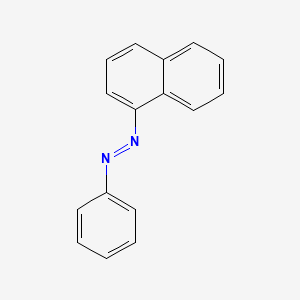
3-((2-Chlorobenzylidene)hydrazono)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chlorobenzylidene)hydrazono)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indolin-2-one core with a hydrazono group attached to the 3-position and a 2-chlorobenzylidene moiety.
Métodos De Preparación
The synthesis of 3-((2-Chlorobenzylidene)hydrazono)indolin-2-one typically involves the condensation reaction between 2-chlorobenzaldehyde and isatin hydrazone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Análisis De Reacciones Químicas
3-((2-Chlorobenzylidene)hydrazono)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile intermediate in the synthesis of other bioactive molecules.
Biology: The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: It has shown promising anticancer activity by inhibiting the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 3-((2-Chlorobenzylidene)hydrazono)indolin-2-one involves its interaction with various molecular targets. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition leads to the disruption of cell cycle progression and induces apoptosis in cancer cells. Additionally, the compound can interact with receptor tyrosine kinases (RTKs), such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), further contributing to its anticancer effects .
Comparación Con Compuestos Similares
3-((2-Chlorobenzylidene)hydrazono)indolin-2-one can be compared with other similar compounds, such as:
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound also exhibits significant biological activity and has been studied for its antiviral properties.
3-(5-chloro-2-oxoindolin-3-ylideneamino)-2-arylthiazolidin-4-ones: These compounds have shown substantial antimicrobial activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Propiedades
Número CAS |
86710-18-1 |
|---|---|
Fórmula molecular |
C15H10ClN3O |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
(3Z)-3-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-7-3-1-5-10(12)9-17-19-14-11-6-2-4-8-13(11)18-15(14)20/h1-9H,(H,18,19,20)/b17-9+ |
Clave InChI |
XVFKTKNVDOPQLA-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N=C\2/C3=CC=CC=C3NC2=O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11960957.png)

![N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11960980.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)




![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)


![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)

